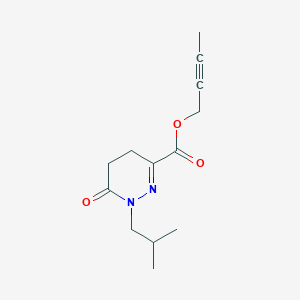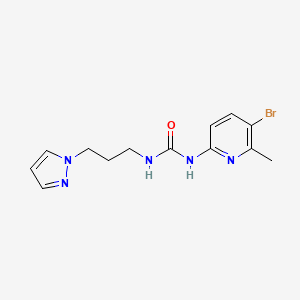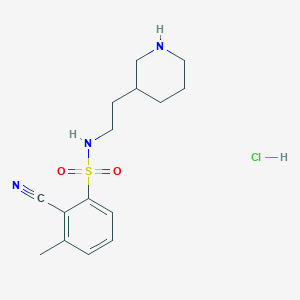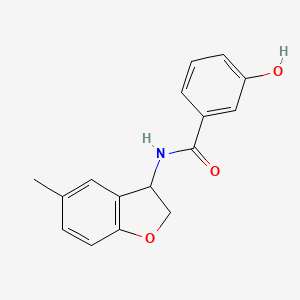
But-2-ynyl 1-(2-methylpropyl)-6-oxo-4,5-dihydropyridazine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
But-2-ynyl 1-(2-methylpropyl)-6-oxo-4,5-dihydropyridazine-3-carboxylate is a chemical compound that has recently gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of But-2-ynyl 1-(2-methylpropyl)-6-oxo-4,5-dihydropyridazine-3-carboxylate is not fully understood. However, it has been suggested that its anticancer properties may be due to its ability to induce apoptosis in cancer cells. Its antimicrobial properties may be due to its ability to disrupt bacterial cell membranes. Its neuroprotective properties may be due to its ability to scavenge free radicals and reduce oxidative stress.
Biochemical and Physiological Effects:
But-2-ynyl 1-(2-methylpropyl)-6-oxo-4,5-dihydropyridazine-3-carboxylate has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, such as acetylcholinesterase and tyrosinase. It has also been found to reduce the levels of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. In addition, it has been found to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase.
Advantages and Limitations for Lab Experiments
One of the advantages of But-2-ynyl 1-(2-methylpropyl)-6-oxo-4,5-dihydropyridazine-3-carboxylate is its broad spectrum of activity against various cancer cell lines and bacterial strains. It is also relatively easy to synthesize and purify. However, one of the limitations of But-2-ynyl 1-(2-methylpropyl)-6-oxo-4,5-dihydropyridazine-3-carboxylate is its low solubility in water, which can limit its application in certain experiments.
Future Directions
There are several future directions for the study of But-2-ynyl 1-(2-methylpropyl)-6-oxo-4,5-dihydropyridazine-3-carboxylate. One direction is to further investigate its mechanism of action and its potential as a therapeutic agent for various diseases. Another direction is to explore its potential as a natural preservative in food and cosmetic products. Additionally, it may be worthwhile to investigate its potential as a biopesticide for agricultural applications.
Synthesis Methods
The synthesis of But-2-ynyl 1-(2-methylpropyl)-6-oxo-4,5-dihydropyridazine-3-carboxylate involves the reaction of 2-methylpropylamine, ethyl acetoacetate, and propargyl bromide. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as ethanol. The product is obtained after purification by column chromatography.
Scientific Research Applications
But-2-ynyl 1-(2-methylpropyl)-6-oxo-4,5-dihydropyridazine-3-carboxylate has shown potential applications in various fields of scientific research. It has been studied for its anticancer properties, as it has been found to inhibit the growth of cancer cells in vitro. It has also been studied for its antimicrobial properties, as it has been found to be effective against various bacterial strains. In addition, it has been studied for its potential as a neuroprotective agent, as it has been found to protect neurons from oxidative stress.
properties
IUPAC Name |
but-2-ynyl 1-(2-methylpropyl)-6-oxo-4,5-dihydropyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-4-5-8-18-13(17)11-6-7-12(16)15(14-11)9-10(2)3/h10H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAEPCWWFNVMYDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCOC(=O)C1=NN(C(=O)CC1)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
But-2-ynyl 1-(2-methylpropyl)-6-oxo-4,5-dihydropyridazine-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4,5-dicyanoimidazol-1-yl)-N-[1-(furan-2-yl)ethyl]acetamide](/img/structure/B7632555.png)
![[3-(1-Aminoethyl)piperidin-1-yl]-(4-methylthiophen-3-yl)methanone;hydrochloride](/img/structure/B7632569.png)
![1-(4-chloro-2-methylphenyl)-N-[(2-methylpyrazol-3-yl)methyl]methanamine](/img/structure/B7632572.png)
![N-[2-[(4-chloro-2-methylphenyl)methylamino]ethyl]-2-methylpropanamide](/img/structure/B7632577.png)

![3,4-Dimethyl-5-[(3-methylphenyl)sulfinylmethyl]-1,2,4-triazole](/img/structure/B7632589.png)
![1-[4-(2,5-Dimethylfuran-3-yl)sulfonylmorpholin-2-yl]ethanamine;hydrochloride](/img/structure/B7632596.png)
![[1-[(4-Chloro-2-methylphenyl)methylamino]cyclopropyl]methanol](/img/structure/B7632604.png)
![3-fluoro-N,5-dimethyl-N-[2-(2H-tetrazol-5-yl)propyl]benzamide](/img/structure/B7632629.png)
![3-bromo-2-chloro-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]benzamide](/img/structure/B7632634.png)
![2,5-dimethyl-N-[[4-(oxolan-2-ylmethoxy)phenyl]methyl]-1,2,4-triazol-3-amine](/img/structure/B7632641.png)
![4-[(3,5-Dichloropyridin-2-yl)methylsulfinyl]phenol](/img/structure/B7632649.png)
